

An In-depth Technical Guide to Ethametsulfuron-methyl (C₁₅H₁₈N₆O₆S)

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Compound of Interest

Compound Name: Ethametsulfuron-methyl

Cat. No.: B166122

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Abstract

Ethametsulfuron-methyl is a selective, systemic herbicide belonging to the sulfonylurea class of compounds. It is effective for the post-emergence control of a wide range of broadleaf weeds, particularly in oilseed rape (canola) crops. Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, mechanism of action, analytical methods, and toxicological profile of **Ethametsulfuron-methyl**. Detailed experimental protocols and data are presented to support research and development activities.

Chemical and Physical Properties

Ethametsulfuron-methyl is a white crystalline solid with the chemical formula C₁₅H₁₈N₆O₆S.

[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Ethametsulfuron-methyl**

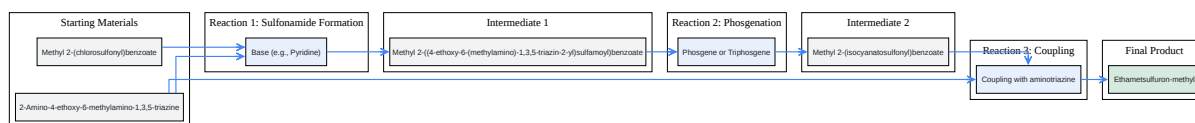
Property	Value	Reference
IUPAC Name	methyl 2-[(4-ethoxy-6-methylamino-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate	[2]
CAS Number	97780-06-8	[1][2]
Molecular Weight	410.4 g/mol	[3]
Appearance	White crystalline solid	[1]
Melting Point	194 °C	[1]
Vapor Pressure	5.8×10^{-15} mm Hg	[2]
Solubility in Water	Moderately soluble	[2]
pKa	3.8	
LogP (Kow)	1.8	[3]

Synthesis

The synthesis of **Ethametsulfuron-methyl** involves a multi-step chemical process. A general outline of the synthesis is as follows:

- **Preparation of the Sulfonamide:** The synthesis typically starts with the reaction of a substituted aminotriazine with a benzenesulfonyl chloride derivative.
- **Formation of the Sulfonyl Isocyanate:** The resulting sulfonamide is then reacted with phosgene or a phosgene equivalent to form a sulfonyl isocyanate.
- **Coupling Reaction:** The sulfonyl isocyanate is then coupled with another aminotriazine moiety to form the final sulfonylurea bridge.
- **Esterification:** The final step involves the esterification of the carboxylic acid group to yield **Ethametsulfuron-methyl**.

A schematic of a potential synthetic route is provided below. For a detailed, step-by-step protocol, reference to specific patents such as CN106243046A and WO2017071410A1, which describe the synthesis of related sulfonylurea herbicides, may be beneficial.[4][5]



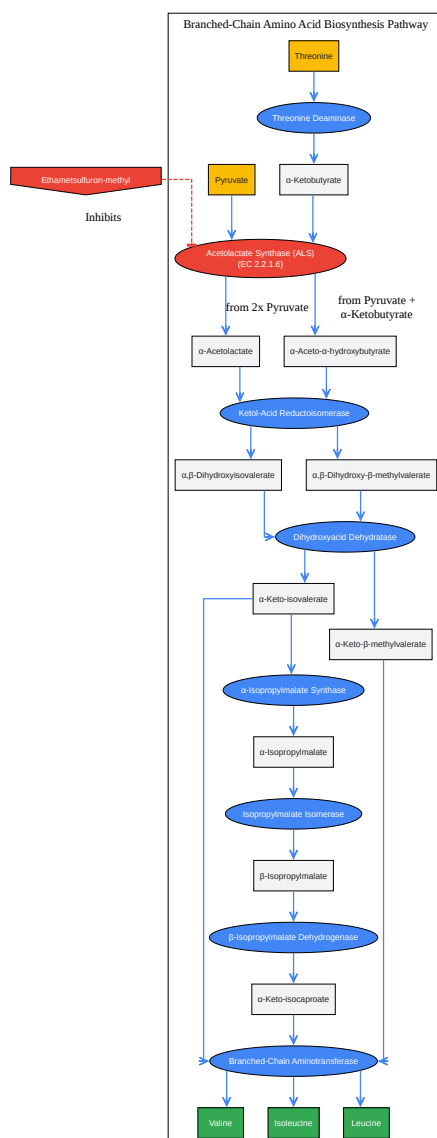
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Caption: General synthetic scheme for **Ethametsulfuron-methyl**.

Mechanism of Action: Inhibition of Acetolactate Synthase

Ethametsulfuron-methyl exerts its herbicidal activity by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] ALS is the first and rate-limiting enzyme in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[6] This pathway is present in plants and microorganisms but absent in animals, which contributes to the selective toxicity of sulfonylurea herbicides.[6]

Inhibition of ALS leads to a deficiency in these critical amino acids, which in turn halts protein synthesis and cell division, ultimately leading to plant death. The binding of **Ethametsulfuron-methyl** to ALS is thought to be at or near the active site, preventing the substrate from binding.



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Caption: Inhibition of the branched-chain amino acid biosynthesis pathway by **Ethametsulfuron-methyl**.

Experimental Protocols

Analysis of Ethametsulfuron-methyl in Soil by HPLC-MS/MS

This protocol is adapted from the method described by Ye et al. (2006) for the analysis of **Ethametsulfuron-methyl** residues in soil.[7]

4.1.1. Sample Preparation and Extraction

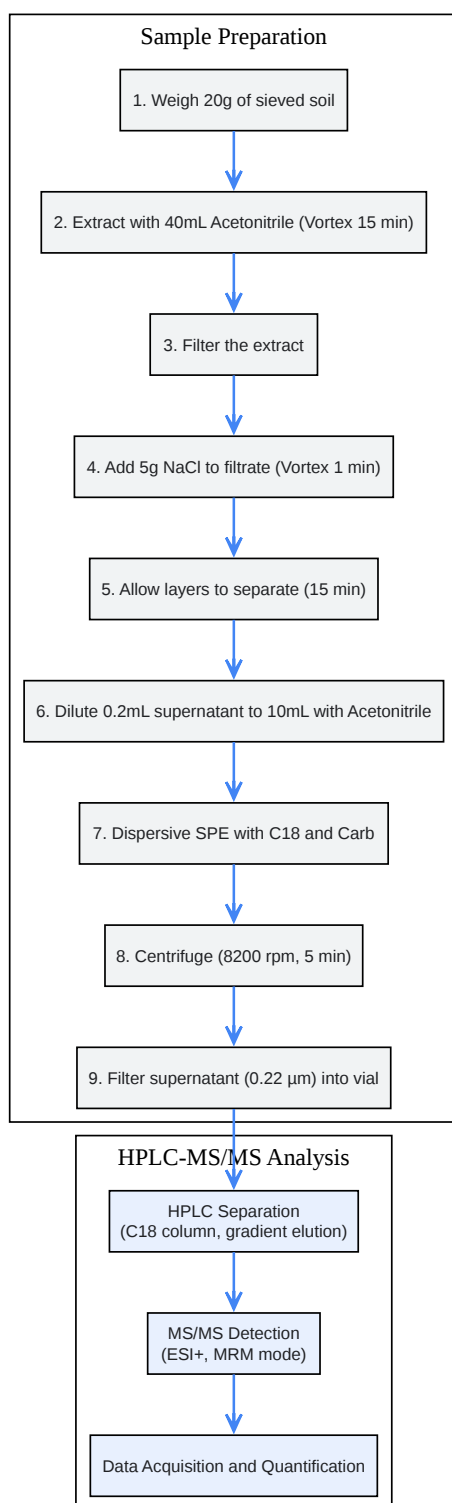
- Air-dry soil samples in the shade and sieve through a 40-mesh sieve.
- Weigh 20 g of the prepared soil into a 250 mL triangular flask.
- Add 40 mL of acetonitrile and vortex for 15 minutes.
- Filter the extract and discard the solid residue.
- Transfer the filtrate to a polyethylene tube containing 5 g of NaCl.
- Vortex for 1 minute and allow the layers to separate for 15 minutes.
- Transfer 0.2 mL of the supernatant (acetonitrile layer) to a 20 mL graduated centrifuge tube and dilute to 10 mL with acetonitrile.
- Transfer 1 mL of the diluted extract into an Eppendorf tube containing 10 mg of C18 and 15 mg of graphitized carbon black (Carb).
- Vortex vigorously for 30 seconds and centrifuge at 8200 rpm for 5 minutes.
- Filter the supernatant through a 0.22 μm filter into an autosampler vial for HPLC-MS/MS analysis.

4.1.2. HPLC-MS/MS Conditions

- HPLC System: Agilent 6410 Triple Quadrupole HPLC-MS/MS or equivalent.[7]
- Column: Acquity UPLC BEH C18 column (50 mm \times 2.1 mm, 1.7 μm) or equivalent.[8]
- Mobile Phase:
 - A: Water with 0.1% formic acid
 - B: Acetonitrile with 0.1% formic acid
- Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration

step.

- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for quantification and confirmation.



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Caption: Experimental workflow for the analysis of **Ethametsulfuron-methyl** in soil.

Acetolactate Synthase (ALS) Activity Assay

This protocol provides a general method for determining ALS enzyme activity, which can be adapted to study the inhibitory effects of compounds like **Ethametsulfuron-methyl**. The assay is based on the colorimetric detection of acetoin, a product of the enzymatic reaction.[\[6\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

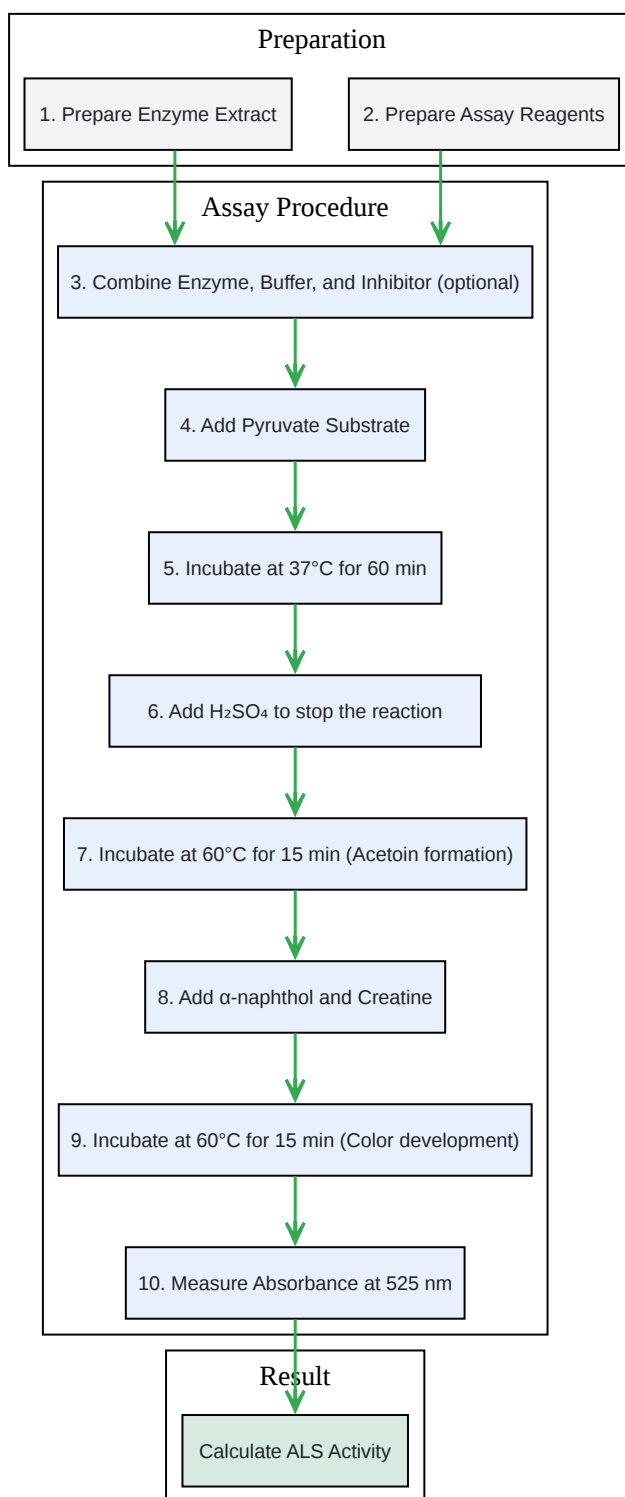
4.2.1. Reagents

- Assay Buffer: Phosphate buffer (pH 7.5) containing MgCl_2 , thiamine pyrophosphate (TPP), and FAD.
- Substrate Solution: Sodium pyruvate solution.
- Stopping Solution: H_2SO_4 solution.
- Color Reagents: α -naphthol and creatine solutions.

4.2.2. Procedure

- Enzyme Extraction: Extract the ALS enzyme from plant tissue or microbial cells. This typically involves homogenization in a suitable buffer followed by centrifugation to obtain a crude enzyme extract.
- Assay Reaction:
 - In a microplate well, combine the enzyme extract with the assay buffer.
 - Initiate the reaction by adding the pyruvate substrate solution.
 - Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).
- Stopping the Reaction and Color Development:
 - Stop the reaction by adding the H_2SO_4 solution.
 - Incubate at 60°C for 15 minutes to allow for the conversion of acetolactate to acetoin.

- Add the α -naphthol and creatine solutions and incubate at 60°C for another 15 minutes to develop the color.
- Measurement: Measure the absorbance at 525 nm using a microplate reader. The intensity of the color is proportional to the ALS activity.
- Inhibition Assay: To determine the inhibitory effect of **Ethametsulfuron-methyl**, pre-incubate the enzyme extract with varying concentrations of the herbicide before adding the substrate.



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Caption: General workflow for an in vitro ALS activity assay.

Toxicological Profile

Ethametsulfuron-methyl exhibits low acute toxicity to mammals.^{[1][2]} A summary of key toxicological data is presented in Table 2.

Table 2: Toxicological Data for **Ethametsulfuron-methyl**

Endpoint	Species	Value	Reference
Acute Oral LD ₅₀	Rat	> 5000 mg/kg	[1]
Acute Dermal LD ₅₀	Rabbit	> 2000 mg/kg	[1]
Acute Inhalation LC ₅₀	Rat	> 5.7 mg/L	[1]
Skin Irritation	Rabbit	Non-irritating	[1]
Eye Irritation	Rabbit	Irritating	[1]
Skin Sensitization	Guinea Pig	Not a sensitizer	[1]

Ethametsulfuron-methyl is not considered to be carcinogenic or mutagenic.^[1] Developmental and reproductive toxicity studies have shown no adverse effects at doses that are not maternally toxic.^[12]

Environmental Fate and Ecotoxicology

Ethametsulfuron-methyl is moderately persistent in soil and has the potential to leach into groundwater.^[2] Its degradation in soil is influenced by factors such as pH, temperature, and microbial activity. The half-life in soil can range from approximately 16 to over 100 days depending on the conditions.^{[8][13]}

The ecotoxicological profile of **Ethametsulfuron-methyl** indicates low toxicity to birds and fish.^[2] However, it can be toxic to aquatic plants and moderately toxic to honeybees.^[2] A summary of ecotoxicological data is provided in Table 3.

Table 3: Ecotoxicological Data for **Ethametsulfuron-methyl**

Organism	Endpoint	Value	Reference
Bobwhite Quail	Acute Oral LD ₅₀	> 2250 mg/kg	
Mallard Duck	Acute Oral LD ₅₀	> 2250 mg/kg	
Rainbow Trout	96-hour LC ₅₀	> 150 mg/L	
Bluegill Sunfish	96-hour LC ₅₀	> 150 mg/L	
Daphnia magna	48-hour EC ₅₀	> 150 mg/L	
Honeybee	Acute Contact LD ₅₀	> 25 µg/bee	

Conclusion

This technical guide has provided a detailed overview of the core scientific and technical aspects of **Ethametsulfuron-methyl**. The information presented, including its chemical properties, synthesis, mechanism of action, analytical methods, and toxicological profile, serves as a valuable resource for researchers, scientists, and professionals in the fields of agriculture, environmental science, and drug development. The structured data tables and detailed experimental workflows and signaling pathway diagrams are intended to facilitate further research and a deeper understanding of this important sulfonylurea herbicide.

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